molecular formula C11H9ClN2O B12237527 3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine

3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine

Cat. No.: B12237527
M. Wt: 220.65 g/mol
InChI Key: NWOCFBZSVCRQKD-UHFFFAOYSA-N
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Description

3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyridine and 2-pyridinemethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 3-chloropyridine is reacted with 2-pyridinemethanol in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of 5-[(pyridin-2-yl)methoxy]pyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine: A simpler analog with only a chloro group on the pyridine ring.

    2-Pyridinemethanol: A precursor in the synthesis of 3-Chloro-5-[(pyridin-2-yl)methoxy]pyridine.

    5-Methoxy-2-[(pyridin-2-yl)methoxy]pyridine: A similar compound with a methoxy group instead of a chloro group.

Uniqueness

This compound is unique due to the presence of both a chloro and a methoxy group, which allows for diverse chemical reactivity and potential applications. Its dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-5-(pyridin-2-ylmethoxy)pyridine

InChI

InChI=1S/C11H9ClN2O/c12-9-5-11(7-13-6-9)15-8-10-3-1-2-4-14-10/h1-7H,8H2

InChI Key

NWOCFBZSVCRQKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC(=CN=C2)Cl

Origin of Product

United States

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